REACTION_CXSMILES
|
[Mg].[O:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.C(=O)[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1.C(Br)C#C>[Cl-].[Zn+2].[Cl-].C(Br)C#C.C1(C)C=CC=CC=1>[OH:12][CH:11]([C:3]1[O:2][CH:6]=[CH:5][CH:4]=1)[CH2:10][C:9]#[CH:8] |f:4.5.6|
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Quantity
|
73.5 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
110 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
catalyst
|
Smiles
|
C(C#C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
at 10° C while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added to the reaction mixture at 30° C in 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
ADDITION
|
Details
|
the reaction mixture was treated in the same manner as in Example 1
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure (65°-66° C./ 0.45 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC#C)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.3 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |